![molecular formula C21H24N2O5S2 B2494837 4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide CAS No. 551931-38-5](/img/structure/B2494837.png)
4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide
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Description
The compound “4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a sulfonyl group, an indole group, and a thiazinane group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the methoxy group could undergo reactions typical of ethers, like cleavage with strong acids. The indole group is nucleophilic and could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar functional groups like the sulfonyl group could make this compound soluble in polar solvents .Scientific Research Applications
Anti-HIV Activity
The 1,2,3-triazole moiety-based heterocycles have been explored for their anti-HIV potential. These compounds exhibit inhibitory effects against HIV replication by targeting viral enzymes or host cell factors involved in viral entry, reverse transcription, and integration .
Antitubercular Properties
Researchers have investigated the use of 1,2,3-triazole derivatives in combating tuberculosis. These compounds may inhibit mycobacterial growth by interfering with essential cellular processes or pathways .
Antiviral Applications
The synthesized compound could potentially exhibit antiviral activity. Further studies are needed to explore its efficacy against specific viruses, such as herpesviruses or influenza .
Antibacterial Effects
Compounds containing the pyrazole ring have been studied for their antibacterial properties. They may act against bacterial pathogens by disrupting essential cellular functions .
Anticancer Potential
Pyrazole-based molecules are known for their pharmacological profile. Some anticancer drugs incorporate the pyrazole ring, making it a crucial pharmacophore in drug discovery. These compounds may target cancer cells, inhibit proliferation, or induce apoptosis .
Cytoprotective Properties
Certain pyrazole derivatives, including those with hydrazone moieties, exhibit cytoprotective effects. They may protect cells from oxidative stress, inflammation, or other damaging factors .
Cardioprotective Applications
Hydrazones, due to their diverse biological properties, have potential cardioprotective effects. They might mitigate cardiovascular damage or enhance heart function .
Other Biological Activities
Hydrazones have been investigated for various properties, including anti-inflammatory, analgesic, antifungal, and antimalarial effects. Their versatility makes them interesting candidates for further research .
properties
IUPAC Name |
4-[2-[1-(4-methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-28-18-6-8-19(9-7-18)30(26,27)23-16-17(20-4-2-3-5-21(20)23)10-11-22-12-14-29(24,25)15-13-22/h2-9,16H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPSIAWYYOYVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCN4CCS(=O)(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide |
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